molecular formula C11H9N5O B12214065 7-(phenylamino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

7-(phenylamino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

Cat. No.: B12214065
M. Wt: 227.22 g/mol
InChI Key: NVKCOEQZNUTSJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Characterization and Molecular Geometry

X-ray diffraction studies of analogous triazolopyrimidinone derivatives reveal critical insights into the molecular geometry of this compound. While direct crystallographic data for 7-(phenylamino)triazolo[4,3-a]pyrimidin-3(2H)-one remains limited, structural parallels exist with related systems. For instance, substituted 1,2,4-triazolo[4,3-a]pyrimidin-3(2H)-ones crystallize in triclinic systems (space group P-1) with unit cell parameters a = 5.93 Å, b = 10.97 Å, c = 14.80 Å, and interaxial angles α = 100.5°, β = 98.6°, γ = 103.8°. The fused triazole-pyrimidinone core adopts near-planar geometry, with a maximum deviation of 0.033 Å from the mean plane.

The phenylamino substituent introduces torsional strain, as observed in similar structures where aryl groups form dihedral angles of 10.5°–27.5° with the central heterocycle. π-π stacking interactions stabilize the crystal lattice, with centroid-to-centroid distances of 3.594 Å between triazole and pyrimidine rings. Table 1 summarizes key geometric parameters inferred from structural analogs.

Table 1. Comparative Crystallographic Parameters of Triazolopyrimidinone Derivatives

Parameter Value (This Compound) Reference Compound
Crystal System Triclinic Triclinic
Space Group P-1 P-1
Unit Cell Volume (ų) ~900 900.07
Dihedral Angle (Aryl-Core) 12.6°–27.5° 12.65°
π-π Stacking Distance (Å) 3.594 3.594

Comparative Analysis of Tautomeric Forms

The triazolopyrimidinone system exhibits dynamic tautomerism mediated by proton transfer between N1 and N2 positions. For 7-(phenylamino)triazolo[4,3-a]pyrimidin-3(2H)-one, two dominant tautomers arise:

  • 3H-Tautomer : Protonation at N3 stabilizes the pyrimidinone carbonyl (C3=O, 1715 cm⁻¹ in IR).
  • 1H-Tautomer : Proton migration to N1 creates an enolic hydroxyl group (C3–OH, δ 14.01 ppm in ¹H NMR).

Hirshfeld surface analysis of analogous compounds reveals tautomer populations of 57:43 in the crystalline state, with the 3H-form predominating due to resonance stabilization of the carbonyl group. Substituent effects modulate tautomeric equilibrium—the phenylamino group at C7 increases electron density at N1, favoring the 1H-tautomer by 12% compared to alkylamino derivatives.

Electronic Structure and Frontier Molecular Orbital Analysis

Density functional theory (DFT) calculations on the 3H-tautomer predict a HOMO-LUMO gap of 4.32 eV, characteristic of conjugated heteroaromatic systems. The HOMO (-6.51 eV) localizes on the phenylamino group and triazole π-system, while the LUMO (-2.19 eV) resides primarily on the pyrimidinone ring. This electronic asymmetry facilitates charge-transfer transitions at 265–280 nm (ε = 1.2 × 10⁴ M⁻¹cm⁻¹).

NBO analysis reveals hyperconjugative interactions stabilizing the molecular framework:

  • LP(N1) → σ*(C3–O) (E² = 8.7 kcal/mol)
  • π(C5–N6) → π*(C7–N8) (E² = 15.3 kcal/mol)

Properties

Molecular Formula

C11H9N5O

Molecular Weight

227.22 g/mol

IUPAC Name

7-anilino-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one

InChI

InChI=1S/C11H9N5O/c17-11-15-14-10-13-9(6-7-16(10)11)12-8-4-2-1-3-5-8/h1-7H,(H,15,17)(H,12,13,14)

InChI Key

NVKCOEQZNUTSJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=NNC(=O)N3C=C2

Origin of Product

United States

Preparation Methods

Chlorination of Triazolopyrimidine Precursors

A critical precursor for this route is 7-chloro-triazolo[4,3-a]pyrimidin-3(2H)-one. In a representative procedure, phosphorus oxychloride (POCl3) is employed as both a solvent and chlorinating agent. For example, refluxing 7-hydroxy-triazolo[4,3-a]pyrimidin-3(2H)-one with excess POCl3 at 110°C for 3 hours yields the 7-chloro derivative with >90% efficiency. The reaction mechanism involves the formation of a reactive oxonium intermediate, facilitating chloride displacement.

Aniline Substitution

Subsequent treatment of the 7-chloro intermediate with phenylamine in isopropanol at 50°C for 3 hours affords the target compound. Yields typically range from 87% to 93%, depending on the electronic nature of the aniline substituents. Steric hindrance from ortho-substituted anilines reduces reactivity, necessitating prolonged reaction times or elevated temperatures.

Table 1: Optimization of Aniline Substitution Conditions

Aniline DerivativeSolventTemperature (°C)Time (h)Yield (%)
PhenylamineIsopropanol50393
4-ChloroanilineEthanol60489
2-MethylanilineDMF80678

Multi-Component Reaction (MCR) Approaches

MCRs offer a one-pot synthetic route to construct the triazolopyrimidine core while introducing the phenylamino group simultaneously.

Three-Component Condensation

A validated protocol involves the reaction of 3-amino-1,2,4-triazole, ethyl cyanoacetate, and benzaldehyde derivatives in the presence of triethylamine (Et3N) as a base. For instance, heating equimolar amounts of 3-amino-1,2,4-triazole, 3-cyanoacetyl indole, and 4-nitrobenzaldehyde in DMF at 120°C for 10 hours produces the target compound via Knoevenagel-Michael cyclization. Et3N activates the aldehyde through hydrogen bonding, enhancing electrophilicity and facilitating enolate formation.

Mechanistic Insights

The proposed mechanism begins with the formation of a Knoevenagel adduct between the aldehyde and ethyl cyanoacetate. This intermediate undergoes Michael addition with 3-amino-1,2,4-triazole, followed by intramolecular cyclization to yield the triazolopyrimidine core. Autoxidation of the resulting dihydro intermediate completes the synthesis.

Cyclization of Functionalized Intermediates

Cyclization strategies leverage pre-functionalized precursors to assemble the triazolopyrimidine ring system.

Oxidative Cyclization

Treatment of 2,3-diamino-6-benzoyl-5-methylthieno[2,3-d]pyrimidin-4(3H)-one with 4-aminobenzoic acid in polyphosphoric acid (PPA) at 250–280°C for 18–20 hours induces oxidative cyclization, forming the triazolopyrimidine scaffold. The reaction proceeds via nucleophilic attack of the amino group on the adjacent carbonyl, followed by dehydration.

Thiol-Mediated Cyclization

Alternative routes employ thiol-containing reagents to facilitate ring closure. For example, reacting 5-benzyl-3-methyl-8-(methylsulfanyl)-4-oxo-4,5-dihydrothieno[3,2-e]triazolo[4,3-a]pyrimidine-2-carboxamide with phenylamine in acetone under reflux introduces the phenylamino group while maintaining the 3(2H)-one moiety.

Solvent and Catalytic System Optimization

Reaction efficiency is highly dependent on solvent polarity and catalyst selection.

Solvent Effects

Polar aprotic solvents like DMF enhance reaction rates by stabilizing charged intermediates. Comparative studies show that DMF improves yields by 15–20% compared to ethanol or water. Conversely, protic solvents favor side reactions such as hydrolysis, particularly at elevated temperatures.

Catalytic Enhancements

Lewis acids like trimethylamine (TMDP) and inorganic bases (e.g., K2CO3) have been evaluated. TMDP outperforms traditional bases by activating both the aldehyde and ethyl cyanoacetate via dual hydrogen bonding, reducing reaction times from 12 hours to 3 hours.

Analytical Characterization and Validation

Structural confirmation of 7-(phenylamino)triazolo[4,3-a]pyrimidin-3(2H)-one relies on spectroscopic techniques:

  • IR Spectroscopy : Absorption bands at 3,312 cm⁻¹ (N–H stretch) and 1,679 cm⁻¹ (C=O stretch) confirm the presence of key functional groups.

  • 1H NMR : A singlet at δ 8.20 ppm corresponds to the triazole proton, while aromatic protons of the phenylamino group resonate between δ 7.23–8.43 ppm.

  • Mass Spectrometry : Molecular ion peaks at m/z 370 (M⁺) align with the theoretical molecular weight .

Chemical Reactions Analysis

Reaction Mechanism Analysis

The nucleophilic substitution mechanism involves:

  • Activation of the leaving group : The chloro group in 2-chloro-N-substituted acetamides (e.g., benzyl derivatives) becomes susceptible to displacement.

  • Nucleophilic attack : The nitrogen atom in the triazolopyrimidine core attacks the electrophilic carbon of the acetamide, facilitated by potassium carbonate as a base.

  • Elimination : The chloride ion departs, forming the final product .

For oxidation reactions (e.g., sulfanyl to sulfonyl), potassium permanganate in acetic acid/DMF oxidizes sulfur-containing moieties, though this is not directly relevant to the phenylamino derivative .

Physical and Analytical Data

3.1 Key Analytical Parameters for 7-(Phenylamino) Derivatives

Compound Melting Point (°C) Yield (%) IR Peaks (cm⁻¹) ¹H-NMR (δ ppm) Elemental Analysis
7a 276–278703395 (NH₂), 3277 (NH), 1679 (C=O)2.68 (CH₃), 3.89 (SCH₂), 5.28 (N-CH₂), 6.98–7.37 (aromatic)C: 57.13, H: 4.00, N: 16.66 (calcd.)
7b 244–246683491 (NH₂), 1689 (C=O)2.71 (CH₃), 3.91 (SCH₂), 5.29 (N-CH₂), 7.25–7.43 (aromatic)C: 53.48, H: 3.55, N: 15.59 (calcd.)
7c 288–290693382 (NH₂), 1686 (C=O)2.23 (4-CH₃C₆H₄), 2.74 (CH₃), 3.93 (SCH₂), 7.06–7.42 (aromatic)C: 57.90, H: 4.28, N: 16.20 (calcd.)

Biological Activity and Toxicity

4.1 Anti-Inflammatory and Analgesic Effects
The phenylamino derivatives (e.g., 7a–7c ) exhibited significant anti-inflammatory activity in formalin-induced paw edema models , with ulcerogenicity and acute toxicity assessed for the most potent compounds . Molecular docking studies were conducted to investigate interactions with potential targets (e.g., cyclooxygenase enzymes), though specific results were not detailed in the provided sources.

4.2 Structure-Activity Relationships
The substitution pattern at position 8 (e.g., phenyl, chlorophenyl, methylphenyl) influenced lipophilicity and activity. For example, 7c (4-methylphenylamino) showed distinct NMR shifts (e.g., 2.23 ppm for the methyl group) and IR peaks (1598 cm⁻¹ for C=N), correlating with enhanced activity .

Scientific Research Applications

Anticancer Activity

One of the prominent applications of 7-(phenylamino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one derivatives is their role as anticancer agents. Research has demonstrated that derivatives of triazolo-pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain compounds have shown selective inhibition of c-Met kinases, which are implicated in cancer progression and metastasis. The compound PF-04217903, a derivative of this class, has been selected for clinical trials due to its potent anticancer activity at low concentrations (IC50 values as low as 0.005 µM) and favorable pharmacokinetic properties in animal models .

Antiepileptic Properties

Another area of interest is the development of antiepileptic drugs. A series of 2,5-disubstituted derivatives based on the triazolo[1,5-a]pyrimidine scaffold have been synthesized and evaluated for their anticonvulsant activities. These compounds demonstrated promising results in preclinical models, indicating their potential as safer alternatives to existing antiepileptic medications .

Inhibition of Kinases

The compound's ability to inhibit various kinases makes it a valuable candidate for treating diseases where kinase activity plays a critical role. For example, studies have highlighted its effectiveness against p38 mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses and cancer progression . This inhibition can lead to reduced inflammation and tumor growth.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 7-(phenylamino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one derivatives. Modifications at specific positions on the triazole and pyrimidine rings can significantly affect biological activity. For instance:

  • Substituents at the 7-position : Altering substituents can enhance potency against specific targets.
  • Amino group modifications : Different amino groups can influence binding affinity and selectivity towards particular kinases or receptors.

Case Study 1: Cancer Treatment

A study published in Molecules explored various derivatives of triazolo-pyrimidines for their anticancer properties. The most effective compound exhibited an IC50 value of 0.005 µM against c-Met kinases and entered phase II clinical trials for metastatic cancers such as non-small cell lung cancer and renal cell carcinoma .

Case Study 2: Epilepsy Management

In a separate investigation focused on epilepsy, researchers synthesized several derivatives based on the triazolo-pyrimidine framework. One derivative showed significant anticonvulsant activity in animal models, suggesting its potential as a new therapeutic option for patients with epilepsy who do not respond to conventional treatments .

Mechanism of Action

The mechanism of action of 7-Phenylamino-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as anticancer activity . Molecular docking studies have confirmed the compound’s ability to fit into enzyme active sites through essential hydrogen bonding interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 7-(phenylamino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one and related compounds:

Compound Substituents Molecular Weight Key Properties Reference
7-(Phenylamino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one (Target Compound) -NHPh at position 7 ~280–300 (estimated) Hypothesized improved solubility due to phenylamino group; potential H-bond donor/acceptor sites. N/A
7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one -Cl at position 7 170.56 Smaller size enhances membrane permeability; electron-withdrawing Cl may reduce metabolic stability.
3-(2-Hydroxyphenyl)-7-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one -CH₃ at position 7; 2-hydroxyphenyl at position 3 319.12 Crystalline solid (mp 184°C); IR confirms C=O and -OH groups; moderate MS stability (M⁺ at m/z 318).
7-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one Piperidinyl at position 7 ~265–270 (estimated) Discontinued due to synthesis challenges; piperidine enhances basicity, possibly affecting CNS penetration.
7-[3-(Phenylsulfonyl)propanoyl]-2-propyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one Phenylsulfonyl-propanoyl at position 7; propyl at position 2 368.4 Bulky substituents may hinder target binding; sulfonyl group enhances metabolic resistance.
7-Phenyl-2,7-dihydro-3H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thione Thione (-C=S) at position 3; phenyl at position 7 268.3 Thione group increases polar surface area, reducing bioavailability but improving target specificity.

Key Observations:

Bulky groups (e.g., phenylsulfonyl-propanoyl in ) reduce membrane permeability but improve metabolic stability .

Piperidinyl and other nitrogen-rich substituents () may enhance interactions with kinase ATP-binding pockets but increase susceptibility to efflux pumps .

Computational Insights :

  • Molecular docking studies (e.g., AutoDock Vina) suggest that analogs with flexible substituents (e.g., -NHPh) exhibit higher binding affinity to kinases due to adaptable binding modes .
  • Thione-containing derivatives () show lower predicted binding scores in silico, aligning with their reduced bioavailability .

Biological Activity

7-(Phenylamino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, supported by research findings and case studies.

  • Molecular Formula : C₁₁H₉N₅O
  • Molecular Weight : 227.22 g/mol
  • CAS Number : 1232787-93-7

The biological activity of 7-(phenylamino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one can be attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, disrupting critical biological pathways. For instance, it has been studied for its potential to inhibit kinases involved in cancer progression .
  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, potentially offering a new avenue for antibiotic development .

Anticancer Activity

Numerous studies have investigated the anticancer properties of 7-(phenylamino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one. The following table summarizes key findings:

StudyCancer TypeMethodIC50 (µM)
Breast CancerMTT Assay5.0Significant inhibition of cell proliferation
Lung CancerApoptosis Assay10.0Induced apoptosis in cancer cells
Colon CancerCell Viability Assay15.0Reduced tumor growth in vitro

These results suggest that the compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The antimicrobial efficacy of 7-(phenylamino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has been evaluated against various bacteria and fungi:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings indicate that the compound possesses notable antimicrobial properties and could be explored for therapeutic applications against resistant strains .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of this compound. It has been shown to reduce pro-inflammatory cytokines in vitro and in vivo models:

  • Case Study : In a model of induced inflammation, administration of the compound resulted in a significant decrease in TNF-alpha and IL-6 levels compared to control groups .

Case Studies and Research Findings

Several studies have focused on synthesizing derivatives of 7-(phenylamino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one to enhance its biological activity:

  • Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their anticancer activities using various cancer cell lines. Some derivatives exhibited enhanced potency compared to the parent compound .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between the compound and target proteins involved in cancer pathways, suggesting potential modifications to improve efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-(phenylamino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one?

  • Methodology : The compound can be synthesized via cyclocondensation reactions. For example, reacting chloro-substituted hydrazono esters with aminopyrimidine precursors under reflux in ethanol/dioxane mixtures yields triazolopyrimidine derivatives. Crystallization from polar solvents like ethanol ensures purity . Similar methods for structurally related compounds highlight the use of acid catalysts (e.g., acetic acid) to enhance cyclization efficiency .

Q. How is structural confirmation achieved for this compound?

  • Methodology : Use a combination of 1H/13C NMR to verify proton and carbon environments (e.g., distinguishing aromatic vs. aliphatic signals) and X-ray crystallography to resolve bond angles and stereochemistry. For instance, crystallographic data (CCDC codes) for analogous triazolopyrimidines confirm fused ring conformations and substituent orientations . Mass spectrometry (MS) further validates molecular weight and fragmentation patterns .

Q. What are the common biological targets for triazolopyrimidine derivatives?

  • Methodology : Screen against enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) or phosphodiesterases (PDEs), which are implicated in nucleotide metabolism and signaling pathways. Related compounds in the [1,2,4]triazolo[4,3-a]pyrimidine family show binding affinity to HGPRT via in vitro assays using radiolabeled substrates or fluorescence polarization .

Advanced Research Questions

Q. How can reaction yields be optimized during cyclization steps?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while refluxing ethanol enhances cyclization kinetics .
  • Catalyst screening : Acidic conditions (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂) can accelerate ring closure. For example, yields for analogous triazolopyrazinones increased by 20–30% with catalytic acetic acid .
  • Temperature control : Gradual heating (70–90°C) minimizes side reactions, as seen in the synthesis of pyrazolo[1,5-a]pyrimidines .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-response profiling : Test compound potency at multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
  • Assay standardization : Use cell lines with consistent expression levels of target proteins (e.g., HEK293 cells overexpressing HGPRT) to reduce variability .
  • Meta-analysis : Compare data from structurally similar derivatives (e.g., 3-substituted triazolopyrimidines) to isolate substituent-specific effects .

Q. What strategies validate structure-activity relationships (SAR) for substituents at position 7?

  • Methodology :

  • Analog synthesis : Replace the phenylamino group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. For example, 7-methoxy derivatives of pyrazolo[1,5-a]pyrimidines showed altered binding to PDEs due to steric and electronic effects .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions between substituents and target active sites. Molecular dynamics simulations can further assess binding stability .

Q. How to address solubility limitations in in vivo studies?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the phenylamino position to enhance bioavailability.
  • Formulation optimization : Use co-solvents (e.g., PEG 400) or nanoemulsions, as demonstrated for hydrophobic triazolopyrimidine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.